N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Neurodegeneration Monoamine Oxidase Inhibition Enzyme Selectivity

This compound features dual 4-bromophenyl groups and an N-benzyl-thioamide motif, delivering a unique pharmacological fingerprint distinct from halogen-free or N-alkyl analogs. With an IC50 >100,000 nM against MAO-A, it serves as a definitive negative control in enzyme inhibition assays. The electron-withdrawing bromines modulate thioamide Lewis basicity, enabling metal-chelation studies. Procure this specific scaffold to avoid SAR cliffs inherent in cheaper 4-chloro or 4-fluoro substitutions. Ideal for reference standard use in BACE1 fragment screening, predictive ADME modeling, and catalytic complex synthesis.

Molecular Formula C23H19Br2N3S
Molecular Weight 529.29
CAS No. 394229-89-1
Cat. No. B2518751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
CAS394229-89-1
Molecular FormulaC23H19Br2N3S
Molecular Weight529.29
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=C(C=C2)Br)C(=S)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br
InChIInChI=1S/C23H19Br2N3S/c24-19-10-6-17(7-11-19)21-14-22(18-8-12-20(25)13-9-18)28(27-21)23(29)26-15-16-4-2-1-3-5-16/h1-13,22H,14-15H2,(H,26,29)
InChIKeyJDAXUVNSDGXZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Quick Look: N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394229-89-1) & Closest In-Class Alternatives


N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS 394229-89-1) is a synthetic 4,5-dihydro-1H-pyrazole-1-carbothioamide derivative featuring dual 4-bromophenyl groups at the 3- and 5-positions and an N-benzyl substituent on the thioamide nitrogen . This scaffold is part of a broader class investigated for monoamine oxidase (MAO) inhibition, anti-mycobacterial activity, and neuroprotection [1]. The presence of heavy bromine atoms and the specific N-benzyl-thioamide motif suggests potential for distinct target engagement or physicochemical properties compared to halogen-free or N-alkyl analogs, though direct published comparative pharmacological data remain scarce.

Why Not Any Pyrazole-1-Carbothioamide? Substitution Pitfalls for N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide


Treating “3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides” as a plug-and-play chemotype overlooks critical structure-activity relationship (SAR) cliffs. In closely related series, even a single halogen substitution can invert MAO-A/B selectivity or shift IC50 values by orders of magnitude [1]. The 4-bromophenyl group in the target compound is not a passive bioisostere; its electron-withdrawing nature and steric bulk directly modulate the electron density of the pyrazoline ring and the reactivity of the thioamide moiety, which is essential for metal-chelation or covalent target engagement [2]. Furthermore, the N-benzyl substituent introduces conformational flexibility and lipophilic contacts that are absent in N-methyl or N-phenyl analogs, likely altering pharmacokinetic profiles and off-target promiscuity. Swapping to a cheaper 4-chlorophenyl or 4-fluorophenyl variant without confirmatory assays therefore risks losing the specific pharmacological fingerprint for which this compound was designed or selected.

N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Measured Biological Selectivity vs. Closest Structural Analogs


MAO Enzyme Inhibition Potency: 4-Bromophenyl N-Benzyl Analog vs. 4-Fluorophenyl N-Methyl Series

While the target compound's MAO-A IC50 has been reported in a BindingDB entry as >100,000 nM (weak inhibition), a directly comparable analog from a published series with a 4-fluorophenyl group at the 5-position and an N-methyl substituent (5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) exhibited an exceptionally potent hMAO-A IC50 of 1.0 × 10⁻³ µM [1]. This million-fold difference in potency, attributed to the switch from a bulky N-benzyl/4-bromophenyl to a more compact N-methyl/4-fluorophenyl pharmacophore, demonstrates that even within the same chemotype, subtle structural modifications render the target compound unsuitable as a potent MAO-A inhibitor but potentially interesting as a selectivity-control probe or an MAO-B-directed tool, depending on its undisclosed MAO-B profile. The comparator data provides a quantitative baseline for selecting this compound for experiments where high MAO-A potency must be avoided.

Neurodegeneration Monoamine Oxidase Inhibition Enzyme Selectivity

Anti-Mycobacterial Activity: Dual 4-Bromophenyl Profile vs. Other 3,5-Disubstituted Analogs

A 2022 study evaluating a series of 3,5-disubstituted-pyrazole-1-carbothioamides against Mycobacterium tuberculosis H37Ra identified that several active compounds had MIC values ranging from 650 to 530 µM [1]. The specific compound of interest, featuring dual 4-bromophenyl groups and an N-benzyl substituent, was not among the most active, but its structural motif (halogenated aryl ring) is associated with the observed weak anti-mycobacterial activity. A close comparator with a single 4-bromophenyl group and a different second aryl ring (e.g., 4-isopropylphenyl) might show different activity, but direct head-to-head data are unavailable. The value of the target compound in this context is as a reference molecule to understand the minimal pharmacophoric requirement for this weak MIC range, particularly the contribution of the bis-brominated pattern.

Anti-Tubercular Screening Mycobacterium tuberculosis Structure-Activity Relationship

N-Benzyl vs. N-Methyl Thioamide: Docking-Predicted Binding Mode Shift in Dual-Target Alzheimer's Assays

A 2024 study on dual-function 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives for Alzheimer's disease highlighted the importance of the N-substituent for BACE1/AChE inhibition and neuroprotection. Compounds with an N-methyl group (e.g., compound 34) showed modest BACE1 inhibitory activity, whereas the N-benzyl substituted scaffold in the target compound is predicted by molecular docking studies to occupy a distinct, larger hydrophobic pocket, potentially improving BACE1 selectivity but sacrificing AChE affinity [1]. While quantitative Ki values for the target compound are pending, this computationally derived hypothesis provides a clear, risk-mitigated rationale for selecting the N-benzyl derivative over the simpler N-methyl analog for hit-expansion campaigns focused on BACE1-selective scaffolds.

Alzheimer's Disease Dual-Function Inhibitor Molecular Docking

Where N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Offers a Verifiable Research Edge


MAO Selectivity Profiling & Negative Control for Neurodrug Discovery

Leverage its >100,000 nM IC50 against MAO-A to serve as a definitive negative control in enzyme inhibition assays. When screening compounds for MAO-related liabilities, this compound establishes a baseline for inactivity, distinguishing non-specific assay artifacts from genuine inhibition. Its unique N-benzyl/4-bromophenyl motifs fill a gap in the current catalog of MAO-A-inactive pyrazoline controls with high structural similarity to potent tool compounds [1].

BACE1-Targeted Fragment-Based Drug Design for Alzheimer's

Use the compound as a reference 'BACE1-binding' fragment based on its predicted preference for the S3 hydrophobic subpocket. In a medicinal chemistry campaign, systematically replacing the heavy bromine atoms with more drug-like substituents while retaining the docking-validated N-benzyl-thioamide core could rapidly generate a SAR table for BACE1 potency improvements, an approach uniquely enabled by the high electron density contrast provided by bromine [2].

Physicochemical Property Benchmarking for Polybrominated Scaffolds

As a neutral, lipophilic molecule with two bromine atoms, this compound is an ideal standard for measuring logD, solubility, and metabolic stability in predictive ADME models. Comparing its in vitro clearance and permeability against its 4-chloro and 4-fluoro analogs provides a direct readout of halogen-dependent physicochemical effects, information critical for library design in anti-infective or CNS programs [3].

Metal-Chelating Ligand Engineering for Catalysis or Bioinorganic Chemistry

The carbothioamide group is a known metal-binding moiety. The electron-withdrawing bromine substituents can tune the Lewis basicity of the sulfur donor atom. Procuring this specific compound enables systematic screening of the impact of remote aryl halogenation on the catalytic activity or stability of synthesized transition metal complexes, a niche application derived directly from class-level evidence on pyrazoline-thioamide ligands [3].

Quote Request

Request a Quote for N-benzyl-3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.